![molecular formula C17H13N3O3S B2942097 Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- CAS No. 696653-88-0](/img/structure/B2942097.png)
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindole-1,3-dione derivatives, commonly known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The structure of the compounds were confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Molecular modeling studies were also performed to identify the possible interactions between neprilysin and synthesized compounds .Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives can be determined by various methods of analysis such as FT-IR, H NMR, and MS .Wissenschaftliche Forschungsanwendungen
RSK2 Inhibition for Cancer Therapy
Isoindole-1,3-dione derivatives have been identified as potent inhibitors of RSK2 (ribosomal S6 kinase 2), which is a target for cancer therapy. These compounds can inhibit RSK2 with IC50 values of about 0.5 μM, indicating their potential as therapeutic agents in cancer treatment .
Synthesis of Bioactive Small Molecules
These derivatives serve as important intermediates in the synthesis of bioactive small molecules. They are present in many synthetic compounds and natural products that exhibit a wide range of biological activities .
Drug Development
The isoindole-1,3-dione scaffold is utilized in drug development due to its presence in various drugs with different applications. This highlights its versatility and importance in medicinal chemistry .
Designing New Molecules
The design of new molecules using isoindoline-1,3-dione has gained attention due to their wide range of applications in scientific research, particularly from 2015 to 2023 .
Direct Functionalization of Hydrocarbons
This compound has shown potential in the direct functionalization of unsaturated hydrocarbons with substituted imidazoles and oxygen, leading to the synthesis of multifunctionalized cyclopenta[e]isoindole-1,3(2H,6H)-diones .
Wirkmechanismus
Target of Action
Isoindole-1,3-dione derivatives, including the compound , are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products . .
Mode of Action
The mode of action of this compound involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . This transformation is part of a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen . This leads to the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .
Result of Action
The result of the compound’s action is the production of various multifunctionalized tricyclic isoindole-1,3-diones . These derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
Action Environment
The action environment of this compound involves a green, waste-free transformation with a high atom economy in toluene . This benzannulation of tetraynes and imidazole derivatives yields isoindole-1,3-dione derivatives as the major product . The reaction occurs in good to excellent yields in the absence of metals, catalysts, and bases .
Eigenschaften
IUPAC Name |
2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-23-14)13-7-4-10-24-13/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMYFIGWVJADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


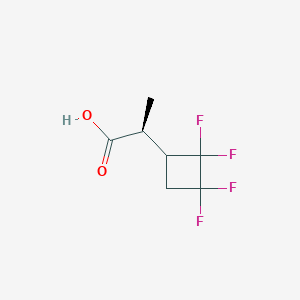
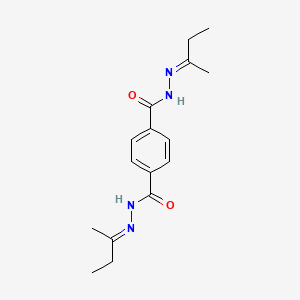
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)
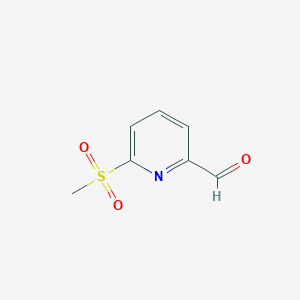
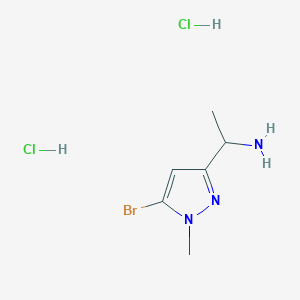
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)
![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)
![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2942032.png)
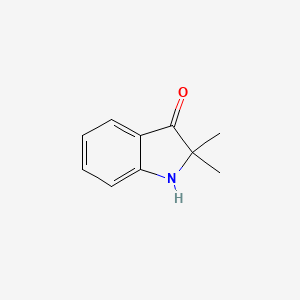
![5-(Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)